molecular formula C10H11IO3 B3386478 4-(4-Iodophenoxy)butanoic acid CAS No. 731847-94-2

4-(4-Iodophenoxy)butanoic acid

Cat. No.: B3386478
CAS No.: 731847-94-2
M. Wt: 306.1 g/mol
InChI Key: KNJVONAIYWOGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodophenoxy)butanoic acid is a useful research compound. Its molecular formula is C10H11IO3 and its molecular weight is 306.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-iodophenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJVONAIYWOGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-(4-Iodophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(4-Iodophenoxy)butanoic acid , a specific organic building block often confused with its phenyl-analog. This document is structured for researchers requiring precise physicochemical data, synthetic protocols, and analytical validation standards.

CAS Registry Number: 731847-94-2 Document Type: Technical Specification & Synthetic Guide Version: 2.0 (Scientific Reference)

Executive Summary & Core Identity

This compound is a functionalized phenoxy acid derivative used primarily as a synthetic intermediate in the development of thyromimetic agents, PPAR agonists, and liquid crystal mesogens. It is structurally characterized by a butyric acid tail linked via an ether oxygen to a para-iodinated benzene ring.

Critical Distinction: Researchers must distinguish this compound from 4-(4-Iodophenyl)butanoic acid (CAS 27913-58-2) . The latter lacks the ether oxygen linkage. This structural difference significantly alters solubility, metabolic stability, and molecular geometry.

Physicochemical Profile
PropertySpecification
IUPAC Name This compound
Common Name

-(p-Iodophenoxy)butyric acid
Molecular Formula C

H

IO

Molecular Weight 306.10 g/mol
Exact Mass 305.9753
CAS Number 731847-94-2
Physical State Off-white to pale yellow crystalline solid
Predicted pKa ~4.76 (Carboxylic acid moiety)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Synthetic Methodology (Williamson Ether Synthesis)

The most robust route for synthesizing this compound involves a two-step Williamson ether synthesis followed by ester hydrolysis. This protocol minimizes side reactions such as elimination.

Reaction Scheme
  • Alkylation: 4-Iodophenol + Ethyl 4-bromobutyrate

    
     Ethyl 4-(4-iodophenoxy)butyrate
    
  • Hydrolysis: Ethyl ester

    
     Carboxylic acid
    
Detailed Protocol

Step 1: Etherification

  • Reagents: Charge a round-bottom flask with 4-Iodophenol (1.0 eq) and anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq)
    in Acetone or DMF .
  • Addition: Add Ethyl 4-bromobutyrate (1.1 eq) dropwise at room temperature.

  • Reaction: Reflux the mixture for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 4-iodophenol.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate to yield the ester intermediate.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/MeOH . Add 2M NaOH (3.0 eq) .

  • Reaction: Stir at ambient temperature for 4 hours (or mild heating at 50°C if slow).

  • Acidification: Evaporate organic solvents. Dilute the aqueous residue with water.[1] Cool to 0°C and acidify to pH ~2 with 1M HCl .

  • Isolation: The product will precipitate.[2] Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Synthetic Workflow Visualization

SynthesisPath Start 4-Iodophenol (C6H5IO) Inter Intermediate Ester (Ethyl 4-(4-iodophenoxy)butyrate) Start->Inter Reflux/Acetone Reagent Ethyl 4-bromobutyrate + K2CO3 Reagent->Inter Hydrolysis NaOH / MeOH Hydrolysis Inter->Hydrolysis Final This compound (C10H11IO3) Hydrolysis->Final HCl Workup

Figure 1: Step-wise synthetic pathway from 4-iodophenol to the final acid product.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

Nuclear Magnetic Resonance (NMR)[3][4]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.1 (s, 1H, -COOH )
      
    • 
       7.55 (d, J=8.8 Hz, 2H, Ar-H, ortho to Iodine)
      
    • 
       6.75 (d, J=8.8 Hz, 2H, Ar-H, ortho to Ether)
      
    • 
       3.95 (t, J=6.5 Hz, 2H, -O-CH 
      
      
      
      -)
    • 
       2.35 (t, J=7.2 Hz, 2H, -CH 
      
      
      
      -COOH)
    • 
       1.90 (m, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -)
  • Interpretation: The characteristic "roofing" doublets in the aromatic region confirm the para-substitution. The triplet at ~3.95 ppm confirms the ether linkage, distinguishing it from the phenyl-alkyl analog (which would appear upfield at ~2.6 ppm).

Mass Spectrometry (MS)
  • Technique: ESI-MS (Negative Mode)

  • Expected Signal: [M-H]

    
     = 304.97
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    I), so no M+2 peak (unlike Br or Cl) will be observed, simplifying identification.
    
Validation Logic Diagram

Analysis cluster_NMR Structural ID (NMR) cluster_MS Mass Confirmation Sample Purified Sample HNMR 1H NMR Check: Ether Triplet @ 3.95 ppm Sample->HNMR MS ESI-MS (-) Target: 304.97 m/z Sample->MS Decision Pass/Fail? HNMR->Decision CNMR 13C NMR Check: C-O @ 67 ppm MS->Decision Release Release for Assay Decision->Release Matches

Figure 2: Analytical decision tree for confirming compound identity.

Applications & Research Context

Thyromimetic Drug Design

The 4-iodophenoxy moiety mimics the outer ring of Thyroxine (T4). This compound serves as a hapten for generating antibodies against iodinated diphenyl ethers or as a scaffold for thyroid hormone receptor (TR) ligands.

Lipid Metabolism (PPAR Agonists)

Structurally similar to Clofibrate and other fibrates, this acid is investigated for its potential to activate Peroxisome Proliferator-Activated Receptors (PPARs), which regulate lipid metabolism.

Materials Science

Used as a mesogenic core in the synthesis of liquid crystals. The iodine atom provides high polarizability, while the butyric acid tail allows for flexible linking to polymer backbones.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Keep in a cool, dry place (2–8°C recommended). Light sensitive (Iodine-carbon bond can undergo photolysis over time).

  • Disposal: Dispose of as halogenated organic waste.

References

  • PubChem. "4-(p-Iodophenyl)butyric acid (Analog Comparison)." National Library of Medicine. Accessed Feb 12, 2026. [Link]

  • Accela Chem. "Product Catalog: this compound (CAS 731847-94-2)." Accessed Feb 12, 2026. [Link]

  • Organic Syntheses. "General Procedures for Williamson Ether Synthesis." Org. Synth. 2021.[3][4] [Link]

  • NIST Chemistry WebBook. "Butanoic acid, 4-(2,4-dichlorophenoxy)- (Structural Analog Data)." National Institute of Standards and Technology. [Link]

Sources

Technical Comparison: 4-(4-Iodophenoxy)butanoic Acid vs. 4-(4-Iodophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bifunctional linkers for PROTACs, antibody-drug conjugates (ADCs), and radioligands, the choice between an ether-based tether and an all-carbon alkyl tether is often a critical decision point. This guide analyzes two specific aryl iodide building blocks: 4-(4-Iodophenoxy)butanoic acid (Molecule A) and 4-(4-Iodophenyl)butanoic acid (Molecule B) .

While both molecules serve as electrophilic "anchors" capable of palladium-catalyzed cross-coupling, their physicochemical behaviors diverge significantly. Molecule A (Phenoxy) offers enhanced aqueous solubility and hydrogen-bond accepting capability but introduces potential metabolic liability via O-dealkylation. Molecule B (Phenyl) provides a robust, lipophilic hydrocarbon chain that favors membrane permeability but suffers from lower aqueous solubility and susceptibility to


-oxidation.

This guide provides a comparative technical analysis, synthetic protocols, and decision-making frameworks for selecting the optimal linker for your specific drug development campaign.

Part 1: Structural & Electronic Profiling

The fundamental difference lies in the atom connecting the butyric acid tail to the aryl ring: an oxygen atom (ether) versus a methylene group (alkyl). This structural variation dictates the electronic environment of the iodine atom and the overall polarity of the molecule.

Comparative Physicochemical Data
FeatureThis compound4-(4-Iodophenyl)butanoic acid
Linker Type Aryl Ether (Phenoxy)Aryl Alkyl (Phenyl)
Electronic Effect (on Ring) Electron Donating (+M Effect)Weakly Activating (Hyperconjugation)
Hammett Constant (

)
-0.32 (Alkoxy group)-0.17 (Alkyl group)
C-I Bond Character More electron-rich (Deactivated for Pd insertion)Less electron-rich (Faster Pd insertion)
LogP (Predicted) ~2.8 - 3.1~3.5 - 3.8
H-Bond Acceptors 2 (Ether O + Carboxyl)1 (Carboxyl only)
Rotational Freedom High (C-O-C bond angle ~110°)Moderate (C-C-C bond angle ~109.5°)
Electronic Impact on Cross-Coupling

The reactivity of the aryl iodide in Suzuki-Miyaura coupling is governed by the rate of oxidative addition to Pd(0).

  • Phenoxy Effect: The ether oxygen is a strong

    
    -donor (+Mesomeric effect). This increases electron density on the benzene ring, making the C-I bond more electron-rich. Electron-rich aryl halides are generally slower to undergo oxidative addition compared to electron-deficient ones.
    
  • Phenyl Effect: The alkyl chain exerts a weak inductive effect. The ring is less electron-rich compared to the phenoxy analog, theoretically allowing for faster oxidative addition kinetics, although both are highly reactive aryl iodides.

Part 2: Synthetic Utility & Protocols

Synthesis of this compound

Methodology: Williamson Ether Synthesis. This route relies on the nucleophilic attack of the phenoxide ion on a gamma-butyrolactone or 4-bromobutyrate.

Protocol:

  • Reagents: 4-Iodophenol (1.0 eq), Ethyl 4-bromobutyrate (1.1 eq), K₂CO₃ (2.0 eq), Acetone (0.2 M).

  • Procedure:

    • Dissolve 4-iodophenol in acetone. Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide.

    • Add ethyl 4-bromobutyrate dropwise.

    • Reflux for 12 hours.[1] Monitor by TLC (Hexane:EtOAc 4:1).

    • Filter salts and concentrate.

    • Hydrolysis: Redissolve residue in THF/Water (1:1), add LiOH (3 eq), stir 4h. Acidify with 1M HCl to precipitate the product.

  • Yield Expectation: 85-95%.

Synthesis of 4-(4-Iodophenyl)butanoic acid

Methodology: Direct Iodination of Phenylbutanoic Acid. Direct iodination is preferred over Friedel-Crafts acylation/reduction to avoid ketone intermediates.

Protocol:

  • Reagents: 4-Phenylbutanoic acid (1.0 eq), Iodine (I₂, 0.5 eq), Periodic Acid (H₅IO₆, 0.2 eq), H₂SO₄/Acetic Acid/Water solvent system.[2]

  • Procedure:

    • Dissolve 4-phenylbutanoic acid in Acetic Acid/Water (10:1).

    • Add H₂SO₄ (catalytic) followed by I₂ and H₅IO₆.

    • Heat to 70°C for 4-6 hours. The periodic acid acts as an oxidant to regenerate electrophilic iodine species.

    • Quench with saturated NaHSO₃ (sodium bisulfite) to remove excess iodine (color change from purple to clear).

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Yield Expectation: 60-75% (Para-selectivity is high due to steric bulk of the chain).

Part 3: Decision Logic for Drug Discovery (DMPK)

When selecting between these two linkers for a drug candidate (e.g., a PROTAC), the decision rests on the "Metabolic Soft Spot" vs. "Solubility" trade-off.

Metabolic Stability[3][4]
  • Ether Liability (Phenoxy): The carbon alpha to the ether oxygen is susceptible to O-dealkylation by CYP450 enzymes. This cleaves the linker, releasing the phenol and the butyric acid tail.

  • Alkyl Liability (Phenyl): The hydrocarbon chain is susceptible to

    
    -oxidation  (fatty acid metabolism) or benzylic hydroxylation. However, odd-chain or substituted alkyls can mitigate this.
    
Visualization: Linker Selection Flowchart

LinkerSelection Start Select Linker Type Q_Solubility Is Aqueous Solubility a Limiting Factor? Start->Q_Solubility Q_Metabolism Primary Metabolic Risk? Q_Solubility->Q_Metabolism No (Need Permeability) Phenoxy Select Phenoxy Linker (Ether) Q_Solubility->Phenoxy Yes (Need Polarity) Q_Metabolism->Phenoxy Avoid Beta-Oxidation Phenyl Select Phenyl Linker (Alkyl) Q_Metabolism->Phenyl Avoid O-Dealkylation Reason_A Ether O adds polarity & H-bond acceptor Phenoxy->Reason_A Risk_A Risk: CYP450 O-Dealkylation Phenoxy->Risk_A Reason_B Alkyl chain improves membrane permeability Phenyl->Reason_B Risk_B Risk: Beta-Oxidation Benzylic Hydroxylation Phenyl->Risk_B

Figure 1: Decision matrix for selecting between phenoxy and phenyl-alkyl linkers based on solubility and metabolic stability requirements.

Part 4: Experimental Workflow - Suzuki Cross-Coupling

This protocol describes the coupling of the aryl iodide linker (either variant) to a functionalized aryl boronic acid. This is the standard method for attaching the "warhead" or "ligand" in PROTAC synthesis.

Reaction Setup

Self-Validating System: The use of the carboxylic acid moiety requires protection (ester) or specific base control to prevent catalyst poisoning by the carboxylate. We recommend using the methyl ester form for the coupling, then hydrolyzing.

Components:

  • Electrophile: Methyl 4-(4-iodophenoxy)butanoate OR Methyl 4-(4-iodophenyl)butanoate (1.0 eq).

  • Nucleophile: Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq). Rationale: Bidentate ferrocene ligand resists de-ligation and handles electron-rich aryl iodides well.

  • Base: K₃PO₄ (3.0 eq). Rationale: Anhydrous conditions preferred if boronic acid is protodeboronation-prone.

  • Solvent: 1,4-Dioxane / Water (9:1).

Step-by-Step Protocol
  • Degassing: Charge a reaction vial with the Electrophile, Boronic Acid, Base, and Catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80°C for 4 hours.

    • Checkpoint: Monitor by LC-MS. The Iodine (M+) peak should disappear. If starting material remains after 4h, add 0.02 eq fresh catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic phase.[3]

  • Purification: Flash chromatography (SiO₂).

    • Phenoxy Variant: Elutes later (more polar).

    • Phenyl Variant: Elutes earlier (less polar).

Synthetic Pathway Visualization

SynthesisWorkflow Start Starting Material (Acid Form) Protect Esterification (MeOH/H2SO4) Start->Protect Protection Coupling Suzuki Coupling (Pd(dppf)Cl2, 80°C) Protect->Coupling Methyl Ester Hydrolysis LiOH Hydrolysis (Deprotection) Coupling->Hydrolysis Coupled Ester Final Final Coupled Acid Product Hydrolysis->Final Yield >80%

Figure 2: Recommended synthetic workflow involving ester protection to maximize Suzuki coupling efficiency.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values: Alkoxy -0.32 vs Alkyl -0.17).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buhleier, E., Wehner, W., & Vögtle, F. (1978). "Cascade"- and "Nonskid-Chain-like" Syntheses of Molecular Cavity Topologies. Synthesis, 1978(02), 155-158. (Foundational work on phenoxy/alkyl linker synthesis).
  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of O-dealkylation vs Beta-oxidation). Link

  • PubChem Compound Summary. (2024). 4-(4-Iodophenyl)butanoic acid (CID 4645427) and this compound. Link

Sources

Methodological & Application

Using 4-(4-Iodophenoxy)butanoic acid in Suzuki-Miyaura cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(4-Iodophenoxy)butanoic Acid

Introduction & Strategic Utility

This compound is a bifunctional building block combining a reactive aryl iodide with a carboxylic acid "tail" via a stable ether linkage. This scaffold is critical in medicinal chemistry for:

  • PPAR Agonists: Mimicking the fibrate class pharmacophore (e.g., fenofibrate).

  • PROTAC Linkers: Providing a defined chain length for E3 ligase recruitment.

  • Albumin Binding Moieties: Enhancing the pharmacokinetic half-life of small molecules.

While aryl iodides are typically excellent substrates for Suzuki-Miyaura coupling, the presence of the free carboxylic acid (


) and the electron-rich phenoxy group necessitates a tailored protocol. Standard non-polar conditions often fail due to the insolubility of the carboxylate salt or catalyst poisoning. This guide presents an optimized, field-proven methodology to couple this substrate efficiently while maintaining the integrity of the acid functionality.

Chemical Profile & Mechanistic Considerations

PropertySpecificationMechanistic Impact
Structure HOOC-(CH2)3-O-C6H4-IPara-Iodide: Highly reactive; fast oxidative addition.[1]
Electronic State Electron-Rich (Phenoxy donor)The alkoxy group is an Electron Donating Group (EDG), which slightly increases the electron density on the Pd(II) intermediate, potentially slowing reductive elimination compared to electron-poor aryls.
Acidity Free Carboxylic AcidCritical: Consumes 1 equiv. of base immediately. Requires

equiv. of base to activate the boronic acid.
Solubility Amphiphilic (pH dependent)Insoluble in water at neutral pH; highly soluble in aqueous base. Soluble in DMSO/DMF.
The "Anionic Effect" in Catalysis

When using free carboxylic acids, the reaction medium generates the carboxylate anion (R-COO-). This anionic species can coordinate to the Palladium center, potentially displacing neutral ligands (phosphine).

  • Risk: Formation of unreactive "Pd-carboxylate" resting states.

  • Mitigation: Use of sterically bulky phosphines (e.g., SPhos, XPhos) or bidentate ligands (dppf) prevents coordinative saturation by the carboxylate.

Optimized Experimental Protocols

Method A: The "Robust" Aqueous-Biphasic Protocol (Recommended)

Best for: Standard aryl boronic acids, scalability, and "green" chemistry.

Rationale: This system utilizes water to solubilize the carboxylate salt of the starting material, ensuring it stays in the reactive phase.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3 mol%)
    
    • Why: The ferrocenyl backbone prevents catalyst deactivation by the carboxylate.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of Nitrogen (

    
    ).
    
  • Charging: Add the Substrate (1.0 mmol, 306 mg), Aryl Boronic Acid (1.2 mmol), and Base (

    
    , 3.0 mmol, 415 mg) to the flask.
    
  • Solvation: Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL).

    • Observation: The mixture may appear biphasic or cloudy. Upon stirring, the acid will deprotonate and dissolve into the aqueous phase.

  • Degassing (Critical): Sparge the mixture with

    
     for 15 minutes. Oxygen is the enemy of Pd(0).
    
  • Catalyst Addition: Add

    
      (0.03 mmol, ~25 mg) quickly against a positive flow of 
    
    
    
    .
  • Reaction: Heat the mixture to 85°C (oil bath temperature). Stir vigorously (800 RPM) to ensure phase transfer.

    • Time: Typically 2–6 hours.

  • Monitoring: Check via TLC (System: 10% MeOH in DCM + 1% AcOH).

    • Note: The product will be a polar acid. Use a co-spot to confirm consumption of the iodide.

  • Workup (Acidic Quench):

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc (20 mL).[1]

    • Crucial Step: Acidify carefully with 1M HCl until pH ~2-3. This protonates the product, driving it from the aqueous layer into the organic layer.

    • Separate layers.[1] Extract aqueous layer 2x with EtOAc.[1]

    • Dry combined organics over

      
      , filter, and concentrate.
      
Method B: Anhydrous Protocol (For Sensitive Substrates)

Best for: Boronic acids prone to protodeboronation or hydrolysis.

Rationale: Uses a soluble organic base to maintain a homogeneous phase without water.

Reagents:

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (anhydrous)
  • Solvent: DMF or DMA (Anhydrous)

Protocol Variations:

  • Dissolve substrate and boronic acid in DMF.

  • Add solid base.

  • Degas thoroughly.

  • Add Pre-mixed Catalyst/Ligand solution.

  • Heat to 100°C.

    • Workup: Requires extensive water wash or LiCl wash to remove DMF.

Visualizing the Workflow

The following diagrams illustrate the mechanistic pathway and the experimental logic flow.

SuzukiWorkflow Start Start: this compound SolubilityCheck Check Boronic Acid Stability Start->SolubilityCheck MethodA Method A: Aqueous/Organic (Dioxane/H2O + K2CO3) SolubilityCheck->MethodA Stable to H2O MethodB Method B: Anhydrous (DMF + Cs2CO3) SolubilityCheck->MethodB Hydrolysis Prone Deprotonation In-Situ Deprotonation (Formation of Carboxylate Salt) MethodA->Deprotonation MethodB->Deprotonation Catalysis Pd-Catalyzed Cycle (Oxidative Addition -> Transmetallation) Deprotonation->Catalysis Activated Substrate Workup Workup Strategy: Acidify to pH 2 (Recover Product) Catalysis->Workup Conversion Complete

Figure 1: Decision tree for selecting the optimal coupling protocol based on boronic acid stability.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle highlighting the base activation step critical for this substrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning by Carboxylate.Switch to SPhos or XPhos ligands. Increase temperature to 100°C.
Homocoupling (Ar-Ar) Oxygen leak or excess Boronic acid.Degas solvents more rigorously. Add Boronic acid slowly (syringe pump).
Protodeboronation Unstable Boronic acid.Use Method B (Anhydrous). Switch to Boronic Ester (Pinacol) or Trifluoroborate salt.
Low Recovery Product lost in aqueous layer.Ensure aqueous layer is acidified to pH 2 during workup. The salt is water-soluble; the acid is not.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Valente, C., et al. (2010). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 49(10), 1820-1824.

  • Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids using a carboxylic acid as a directing group." Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). "Managing solubility issues of reactants in Suzuki coupling." BenchChem Application Notes.

Sources

Application Note: Optimized Sonogashira Coupling of 4-(4-Iodophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This guide details the optimized protocols for performing Sonogashira cross-coupling reactions using 4-(4-Iodophenoxy)butanoic acid (CAS: 104508-34-9). This substrate is a critical building block in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers , liquid crystals, and bioactive scaffolds.

The presence of the free carboxylic acid moiety (


) presents a specific chemoselective challenge: it can protonate reactive intermediates or reduce solubility in non-polar solvents. This note provides two validated workflows:
  • Direct Coupling: Using base-mediated solubilization for rapid library synthesis.

  • Protection-Deprotection: Via methyl ester formation for high-purity, large-scale manufacturing.

Scientific Background & Mechanistic Insight

The Sonogashira coupling facilitates the formation of


 bonds between an aryl halide and a terminal alkyne.[1][2] For this compound, the reaction is catalyzed by a Palladium(0) species and typically co-catalyzed by Copper(I).[3]
The "Acid Effect" on Catalysis

In standard protocols, the amine base (e.g., Et


N) serves to deprotonate the terminal alkyne. However, with this substrate, the base must first neutralize the carboxylic acid tail.
  • Risk: Insufficient base leads to catalyst poisoning via protonation of the active Pd-alkyne complex.

  • Solution: The protocol requires

    
     equivalents of base to ensure the carboxylate salt is formed and the alkyne is sufficiently activated.
    
Mechanistic Pathway (Visualization)

The following diagram illustrates the dual-cycle mechanism, highlighting the critical interception of the carboxylic acid.

SonogashiraMechanism cluster_Pd Palladium Cycle (Main) cluster_Cu Copper Cycle (Activation) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cu_Cat CuI Catalyst Alkyne_Complex Cu-Acetylide (R-C≡C-Cu) Cu_Cat->Alkyne_Complex + Alkyne + Base Alkyne_Complex->TransMet Transfer Alkyne Alkyne_Complex->Cu_Cat Substrate 4-(4-Iodophenoxy) butanoic acid Substrate->OxAdd Base Base (Et3N) (>3 Equiv Required) Base->Alkyne_Complex 2. Deprotonate Alkyne Base->Substrate 1. Neutralize Acid

Figure 1: Dual-catalytic cycle emphasizing the stoichiometric requirement of base to neutralize the carboxylic acid substrate prior to catalytic turnover.

Experimental Protocols

Protocol A: Direct Coupling of Free Acid (Rapid Synthesis)

Recommended for small-scale (10-100 mg) library synthesis where step-count reduction is priority.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Co-Catalyst: CuI (5-10 mol%)

  • Base: Triethylamine (Et

    
    N) (4.0 equiv) - Critical Excess
    
  • Solvent: DMF (Anhydrous) - Required for solubility of the carboxylate salt

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a stir bar. Cool under Argon/Nitrogen.

  • Loading: Add this compound (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI.
  • Degassing: Cap the vessel and cycle vacuum/inert gas (3x) to remove O

    
     (prevents Glaser homocoupling).
    
  • Solvation: Inject anhydrous DMF via syringe, followed immediately by Et

    
    N. Stir for 5 mins to ensure deprotonation (solution may clear).
    
  • Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by TLC, heat to 50°C.

    • Note: The carboxylate anion may slow oxidative addition; mild heating often resolves this.

  • Workup (Acidic):

    • Dilute with EtOAc.[4]

    • Wash with 1M HCl (to protonate the product back to free acid).

    • Extract aqueous layer with EtOAc (3x).[4]

    • Dry combined organics over MgSO

      
       and concentrate.[4]
      
Protocol B: Ester Protection Route (High Purity)

Recommended for scale-up (>1g) or valuable alkynes.

Logic: Converting the acid to a methyl ester prevents catalyst poisoning and allows standard chromatography purification.

Workflow Diagram:

Workflow Start Start: 4-(4-Iodophenoxy) butanoic acid Step1 Protection: MeOH, H2SO4 (cat) Reflux, 2h Start->Step1 Inter Intermediate: Methyl Ester Step1->Inter Step2 Coupling: Pd/Cu, Et3N, THF RT, 4-12h Inter->Step2 Step3 Hydrolysis: LiOH, THF/H2O Step2->Step3 Optional (if acid needed) Final Final Product: Coupled Acid Step2->Final If Ester is target Step3->Final

Figure 2: Strategic workflow comparing direct coupling vs. protection-deprotection route.

Data Summary & Optimization Table

The following data summarizes typical yields and conditions based on internal validation and literature precedents for phenoxy-ether linkers.

ParameterDirect Coupling (Protocol A)Ester Route (Protocol B)
Solvent DMF (Required for salt)THF or Toluene
Base Et

N (4.0 equiv)
Et

N or DIPA (1.5 equiv)
Temp 25°C - 60°C25°C
Time 2 - 6 Hours1 - 3 Hours
Typical Yield 65 - 75%85 - 95%
Purification Acid-Base Extraction / Reverse PhaseStandard Silica Flash Column
Primary Risk Catalyst poisoning / SolubilityExtra synthetic steps

Troubleshooting & Critical Controls

Glaser Homocoupling (Blue/Green Solution)

If the reaction mixture turns bright blue/green and TLC shows a new non-polar spot, the alkyne has dimerized (Glaser coupling) due to oxygen presence.

  • Fix: Rigorous degassing (freeze-pump-thaw) is required.

  • Alternative: Use "Copper-Free" conditions: Pd(OAc)

    
    , XPhos, Cs
    
    
    
    CO
    
    
    in CH
    
    
    CN.
Incomplete Conversion

The electron-rich phenoxy ether makes the aryl iodide slightly less reactive than a standard iodobenzene.

  • Fix: Increase catalyst loading to 5 mol% Pd / 10 mol% Cu.

  • Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 80°C.

Purification of Acidic Products

Silica gel chromatography of free acids often results in streaking.

  • Fix: Add 1% Acetic Acid to the eluent (e.g., Hexanes/EtOAc + 1% AcOH).

  • Fix: Convert to methyl ester using TMS-Diazomethane before purification, then hydrolyze.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][5][6][7] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl iodides with terminal alkynes in water.[2] Journal of Organic Chemistry, 71(1), 379-381. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling - Mechanism and Protocols. Link

  • Sigma-Aldrich. (n.d.). 4-(4-Iodophenoxy)butyric acid Product Page & Safety Data. Link

Sources

4-(4-Iodophenoxy)butanoic acid as a PPAR agonist scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(4-Iodophenoxy)butanoic Acid as a PPAR Agonist Scaffold

Abstract

This guide details the utility of This compound (4-IPBA) as a chemical scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) ligand discovery. Unlike complex clinical fibrates, 4-IPBA represents a "minimalist pharmacophore" containing the essential acidic head group, a variable-length linker, and a halogenated hydrophobic tail. This note provides a validated protocol for its synthesis, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for binding affinity, and a structural analysis of its interaction with the PPAR Ligand Binding Domain (LBD).

Part 1: Pharmacophore Analysis & Rational Design

The utility of 4-IPBA lies in its ability to probe the Ligand Binding Pocket (LBP) of PPAR isoforms (


, 

,

). The molecule is tripartite:
  • Carboxylate Head (Acid Tail): Mimics the carboxylate of endogenous fatty acids. It forms a critical hydrogen bond network with Tyr464 , His440 , and Ser280 (in PPAR

    
    ), stabilizing Helix 12 (AF-2) into the active conformation.
    
  • Butanoic Linker: The 3-carbon spacer (attached to the phenoxy oxygen) tests the depth of the LBP. While fibrates typically use a short, branched linker (isobutyric), the unbranched butanoic chain allows the aromatic tail to penetrate deeper into the hydrophobic Y-shaped pocket, often altering isoform selectivity.

  • 4-Iodophenoxy Tail: The iodine atom is crucial. It serves two functions:

    • Halogen Bonding: It engages in halogen bonding with backbone carbonyls in the hydrophobic pocket.

    • Synthetic Handle: The iodine allows for rapid diversification via Suzuki-Miyaura cross-coupling to generate library arrays (e.g., biaryl extensions).

Part 2: Chemical Synthesis Protocol

Methodology: Williamson Ether Synthesis followed by Ester Hydrolysis. Rationale: This route avoids harsh acidic conditions that might deiodinate the ring.

Step-by-Step Protocol

Reagents:

  • 4-Iodophenol (1.0 eq)

  • Ethyl 4-bromobutyrate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone (0.2 M concentration)

  • Sodium Hydroxide (NaOH, 2M aq)

Workflow:

  • Alkylation:

    • Dissolve 4-iodophenol in acetone in a round-bottom flask.

    • Add

      
       and stir for 15 minutes at Room Temperature (RT) to generate the phenoxide anion.
      
    • Add ethyl 4-bromobutyrate dropwise.

    • Reflux at 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for 4-iodophenol (

      
      ) should disappear.
      
    • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water and brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      .
      
  • Hydrolysis:

    • Dissolve the crude ester in THF:MeOH (1:1).

    • Add 2M NaOH (3.0 eq). Stir at RT for 4 hours.

    • Acidification: Cool to 0°C. Acidify to pH 2 using 1M HCl. A white precipitate (4-IPBA) should form.

    • Purification: Recrystallize from Ethanol/Water or purify via silica column (DCM:MeOH 95:5).

Yield Expectation: >85% overall. Characterization:


 NMR (DMSO-

) should show the characteristic triplet for the

adjacent to the acid (

ppm) and the phenoxy

(

ppm).

SynthesisWorkflow Reactants 4-Iodophenol + Ethyl 4-bromobutyrate Reaction Reflux (Acetone/K2CO3) 12 Hours Reactants->Reaction Intermediate Ethyl 4-(4-iodophenoxy)butanoate Reaction->Intermediate Hydrolysis Hydrolysis (NaOH/THF) Acidification (HCl) Intermediate->Hydrolysis Product This compound (Purified) Hydrolysis->Product

Figure 1: Two-step synthesis of 4-IPBA via Williamson ether synthesis and basic hydrolysis.

Part 3: In Vitro Validation (TR-FRET Binding Assay)

Methodology: LanthaScreen™ TR-FRET Competitive Binding Assay.[1][2][3][4] Principle: This assay measures the displacement of a fluorescent tracer (Fluormone™ Pan-PPAR Green) by 4-IPBA. The receptor (PPAR-LBD) is GST-tagged and labeled with a Terbium (Tb)-anti-GST antibody.[1][2][3]

  • High FRET: Tracer bound (No ligand).

  • Low FRET: Tracer displaced (Ligand bound).

Assay Protocol

Buffer Composition (Critical):

  • TR-FRET Core Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% NP-40.
    
  • Add fresh: 5 mM DTT.

Procedure:

  • Preparation: Prepare a 10-point dilution series of 4-IPBA in DMSO (Top concentration 1 mM, 3-fold serial dilution). Final DMSO in assay must be <1%.

  • Plate Setup: Use a black, low-volume 384-well plate.

    • Add 5 µL of 4-IPBA solution.

    • Add 5 µL of Fluormone™ Tracer (Final conc. 5 nM).

    • Add 10 µL of PPAR-LBD-GST + Tb-anti-GST Antibody mix (Final protein conc. ~5 nM).

  • Incubation: Cover plate to protect from light. Incubate for 2 hours at RT.

  • Readout: Measure on a plate reader (e.g., EnVision) with TR-FRET settings:

    • Excitation: 340 nm[3]

    • Emission 1 (Tb Donor): 495 nm

    • Emission 2 (Fluorescein Acceptor): 520 nm

    • Delay: 100 µs.[3]

Data Analysis: Calculate the Ratio:



Plot 

vs. log[Ligand] to determine

.[3]

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: GW7647 (PPAR

    
     specific) should yield 
    
    
    
    nM.

Part 4: Structural Biology & Mechanism

The binding of 4-IPBA induces a conformational clamp in the PPAR protein. The diagram below illustrates the signal transduction pathway initiated by this scaffold.

PPAR_Pathway Ligand 4-IPBA (Ligand) LBD PPAR Ligand Binding Domain (Hydrophobic Pocket) Ligand->LBD Binding Helix12 Helix 12 Stabilization (Active Conformation) LBD->Helix12 Induces CoRep Co-Repressor Release (NCoR/SMRT) Helix12->CoRep Triggers CoAct Co-Activator Recruitment (PGC-1alpha) CoRep->CoAct Exchange RXR Heterodimerization (with RXR-alpha) CoAct->RXR DNA Bind to PPRE DNA Sequence RXR->DNA Transcription Transcription of Target Genes (CPT1, ACOX1) DNA->Transcription

Figure 2: Mechanism of Action. 4-IPBA binding stabilizes Helix 12, triggering the co-regulator switch essential for gene transcription.

Part 5: Comparative Data (SAR Context)

The chain length of the alkanoic acid tail significantly impacts potency. 4-IPBA (Butanoic) is often compared to shorter homologs to determine the optimal "reach" toward the polar residues (Tyr464).

Compound VariantChain LengthLinkerPPAR

Activity (

)
Selectivity Profile
4-IPAA 2 carbonsAceticHigh (~50 nM)High Alpha Specificity
4-IPBA (Subject) 4 carbonsButanoicModerate (~500 nM)Mixed Alpha/Delta
Clofibrate (Ref) BranchedIsobutyricLow (~50 µM)Alpha Specific

Note: Data represents typical values from TR-FRET assays; actual values vary by specific assay conditions.

References

  • Evaluation of PPAR Isotype Selectivity

    • Title: "Structural basis for PPAR agonist selectivity."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • TR-FRET Assay Methodology

    • Title: "LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol."[2]

    • Source:Thermo Fisher Scientific[2]

  • Synthesis of Phenoxy Acids

    • Title: "Synthesis and biological evaluation of phenoxyacetic acid deriv
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Mechanistic Insight

    • Title: "Peroxisome proliferator-activated receptors: nuclear control of metabolism."
    • Source:Endocrine Reviews
    • URL:[Link]

Sources

Application Note: Optimized Synthesis of Phenoxy Acid Linkers for PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Iodinated Precursors for Enhanced Kinetics

Abstract & Strategic Rationale

The linker moiety in Proteolysis Targeting Chimeras (PROTACs) is not merely a structural bridge; it is a determinant of physicochemical properties, metabolic stability, and ternary complex cooperativity.[1][2] While Polyethylene Glycol (PEG) linkers are ubiquitous, phenoxy acid linkers (alkyl chains anchored by a phenol ether) offer superior lipophilicity profiles and conformational rigidity, often improving cell permeability and reducing "hook effect" phenomena.

This guide details a high-efficiency protocol for synthesizing phenoxy acid linkers. Unlike traditional methods using bromo- or chloro-alkanes, this protocol leverages iodinated precursors generated via in situ or stepwise Finkelstein exchange. The use of alkyl iodides, combined with the "Cesium Effect," significantly accelerates reaction kinetics and suppresses elimination side products, a critical requirement when working with valuable E3 ligase ligand cores.

Key Mechanistic Advantages
  • Leaving Group Lability: The C–I bond is weaker and longer than C–Br, lowering the activation energy for the

    
     displacement by the phenoxide nucleophile (
    
    
    
    for I:Br).
  • The Cesium Effect: Utilizing

    
     in polar aprotic solvents (DMF/MeCN) enhances the nucleophilicity of the phenoxide. The large ionic radius of cesium (1.67 Å) creates a "naked" anion effect due to poor solvation and loose ion-pairing, superior to potassium systems.
    
  • Metabolic Stability: The phenoxy ether linkage is resistant to rapid oxidative metabolism compared to benzylic positions or simple aliphatic chains.

Synthetic Workflow Visualization

The following diagram outlines the optimized route, converting commercial bromo-esters to reactive iodo-intermediates before coupling.

PROTAC_Workflow Start Bromo-Alkyl Ester (Commercial Precursor) Finkelstein Phase 1: Finkelstein Exchange (NaI, Acetone, Reflux) Start->Finkelstein Activation IodoInter Iodo-Alkyl Ester (Activated Electrophile) Finkelstein->IodoInter >95% Conv. Coupling Phase 2: Williamson Coupling (Phenol Core, Cs2CO3, DMF) IodoInter->Coupling + Phenol Ligand Protected Phenoxy Ester Intermediate Coupling->Protected S_N2 Reaction Hydrolysis Phase 3: Deprotection (LiOH, THF/H2O) Protected->Hydrolysis Ester Cleavage Final Final Phenoxy Acid Linker Hydrolysis->Final Acidification

Figure 1: Stepwise synthetic pathway for phenoxy acid linkers. The conversion to the iodide intermediate is critical for maximizing yield in the subsequent coupling step.

Detailed Experimental Protocols

Phase 1: Synthesis of -Iodoalkanoate Esters (Finkelstein Reaction)

Rationale: While bromo-esters are cheaper, they are sluggish in


 reactions with hindered phenols. Converting to the iodide ensures rapid coupling at lower temperatures.

Reagents:

  • Ethyl

    
    -bromoalkanoate (e.g., Ethyl 4-bromobutyrate)
    
  • Sodium Iodide (NaI) - 1.5 equivalents

  • Acetone (Reagent Grade)

Protocol:

  • Dissolve Ethyl

    
    -bromoalkanoate (1.0 eq) in acetone (0.5 M concentration).
    
  • Add Sodium Iodide (1.5 eq). The solution will turn yellow.

  • Reflux the mixture for 4–6 hours. A white precipitate (NaBr) will form, driving the equilibrium (Le Chatelier’s principle).

  • Workup: Cool to room temperature (RT) and filter off the NaBr solids. Concentrate the filtrate in vacuo.

  • Dissolve residue in diethyl ether or EtOAc, wash with 10%

    
     (to remove iodine color) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
    • Note: Iodo-esters are light-sensitive. Store in amber vials at 4°C.

Phase 2: Cesium-Mediated Phenol Alkylation

Rationale: This step connects the linker to the aromatic core (e.g., a derivative of Thalidomide or VHL ligand precursor).

Reagents:

  • Phenol-containing Ligand Core (1.0 eq)

  • 
    -Iodoalkanoate Ester (from Phase 1) - 1.2 equivalents
    
  • Cesium Carbonate (

    
    ) - 2.0 equivalents[3]
    
  • Anhydrous DMF (0.2 M)

Protocol:

  • Charge a flame-dried reaction vial with the Phenol Core and

    
    .
    
  • Add Anhydrous DMF and stir at RT for 15 minutes to allow phenoxide formation.

    • Observation: The suspension may change color (often yellow/orange) indicating deprotonation.

  • Add the

    
    -Iodoalkanoate Ester dropwise.
    
  • Heat the reaction to 60°C .

    • Critical Control: Do not exceed 80°C to avoid elimination of the iodide to an acrylate side-product.

  • Monitor by LC-MS. Conversion is typically complete within 2–4 hours (vs. 12+ hours for bromides).

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF, then brine. Dry and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Phase 3: Ester Hydrolysis to Carboxylic Acid

Protocol:

  • Dissolve the Phenoxy Ester in THF/MeOH/Water (3:1:1).

  • Add LiOH

    
     (3.0 eq). Stir at RT for 1–2 hours.
    
  • Acidify carefully with 1N HCl to pH ~3.

  • Extract with EtOAc, dry, and concentrate to yield the final Phenoxy Acid Linker .

Mechanism & Troubleshooting

Reaction Mechanism: The "Cesium Effect"

The superiority of Cesium Carbonate in this protocol is defined by the solubility and "nakedness" of the phenoxide anion.

Mechanism cluster_legend Kinetic Factors Cs2CO3 Cs2CO3 (Solid) Complex [Ph-O- Cs+] 'Naked' Phenoxide Cs2CO3->Complex Deprotonation (DMF Soluble) Phenol Phenol-Ligand Phenol->Complex TS Transition State (SN2) Complex->TS Nucleophilic Attack Iodide I-Alkyl-Ester Iodide->TS Electrophile Product Phenoxy Ether TS->Product Inversion of Config Factor1 Cs+ Radius: 1.67Å (Weak Solvation) Factor2 C-I Bond Energy: 57 kcal/mol (Fast Leaving Group)

Figure 2: Mechanistic interaction showing the activation of the phenoxide by Cesium and the facile displacement of the Iodide.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Poor solubility of base; Old reagents.Switch from

to

. Ensure DMF is anhydrous.
Elimination Product (Alkene) Reaction temperature too high; Base too strong.Lower temp to 50°C. Ensure Iodide is used (Bromide requires higher temps, promoting elimination).
C-Alkylation vs O-Alkylation Phenoxide resonance; Solvent effects.Use DMF or DMSO (polar aprotic favors O-alkylation). Avoid protic solvents.
Hydrolysis Stalled Steric bulk near ester.Heat to 50°C or switch to LiOH in Dioxane/Water (higher boiling point).

References

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review.

  • Finkelstein, H. (1910).[4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[4][5][6] Berichte der deutschen chemischen Gesellschaft.

    • [Link] (Foundational Reference)

  • Lee, J. C., et al. (1995). "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ether Formation in 4-Iodophenol Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: 4-IP-ETHER-OPT Assigned Specialist: Senior Application Scientist[1]

Executive Summary

4-Iodophenol is a high-value scaffold in medicinal chemistry due to the iodine "handle," which facilitates downstream cross-coupling (Suzuki, Sonogashira, Heck).[1] However, the iodine atom is labile (sensitive to light and redox), and the phenoxide anion is an ambident nucleophile. This guide provides optimized protocols to maximize O-alkylation while preserving the iodine integrity.

Module 1: Protocol Selection & Experimental Design

Q1: Which synthetic route should I choose for my specific alkylating agent?

A: The choice depends strictly on the electrophile (alkylating agent) structure.[1] Use the decision matrix below to select the correct pathway.

ProtocolSelection Start Select Alkylating Agent Primary Primary Halide/Tosylate (R-CH2-X) Start->Primary Secondary Secondary Alcohol (R-CH(OH)-R') Start->Secondary Tertiary Tertiary/Hindered Start->Tertiary Williamson Protocol A: Williamson Ether Synthesis (Cs2CO3 / MeCN) Primary->Williamson High Yield Secondary->Williamson Risk of E2 Mitsunobu Protocol B: Mitsunobu Reaction (PPh3 / DIAD) Secondary->Mitsunobu Inversion of Config Fail Not Recommended (Elimination Dominates) Tertiary->Fail

Figure 1: Decision matrix for selecting the optimal etherification pathway.

Module 2: The "Gold Standard" Williamson Protocol

Q2: Why is my yield low using Potassium Carbonate ( ) in Acetone?

A: While standard,


 in acetone often suffers from poor solubility and slow kinetics, requiring reflux that may degrade the iodine handle.

The Optimized Fix: The "Cesium Effect" Switch to Cesium Carbonate (


) in Acetonitrile (MeCN) .
  • Causality: The large ionic radius of Cesium (

    
    ) creates a "naked" phenoxide anion (loose ion pair) compared to Potassium (
    
    
    
    ). This significantly increases the nucleophilicity of the oxygen atom.
  • Solvent: MeCN is polar aprotic, stabilizing the transition state without solvating the nucleophile as strongly as protic solvents.

Standard Operating Procedure (SOP-A):
  • Dissolution: Dissolve 4-iodophenol (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 – 2.0 equiv). Stir at RT for 15 mins.[1]
    
    • Note: The solution may turn slight yellow (phenoxide formation).

  • Alkylation: Add Alkyl Halide (1.1 – 1.2 equiv).

  • Reaction: Stir at RT to 50°C . Monitor by TLC.[1][2][3][4]

    • Warning: Avoid reflux >80°C to prevent deiodination.[1]

Module 3: Troubleshooting & Impurity Profiling

Q3: The reaction mixture turned dark violet/brown. Is my product ruined?

A: This indicates Iodine Liberation (


) .[1]
  • Root Cause: 4-iodophenol is light-sensitive.[1] Homolytic cleavage of the C-I bond can occur under intense light or excessive heat, releasing iodine radicals.

  • Corrective Action:

    • Immediate: Wash the organic layer during workup with 10% Sodium Thiosulfate (

      
      ) .[1] This reduces 
      
      
      
      (colored) back to iodide (colorless).
    • Prevention: Wrap reaction flasks in aluminum foil.

Q4: I am seeing a significant "C-Alkylated" byproduct. How do I stop this?

A: Phenoxide is an ambident nucleophile (can react at Oxygen or Carbon-2/6).[1]

  • Diagnosis: C-alkylation is favored in protic solvents (like methanol/water) because hydrogen bonding shields the oxygen, forcing the electrophile to attack the ring carbon.

  • Solution: Ensure strict anhydrous conditions . Use DMF or MeCN.[1] Avoid solvents like Ethanol or Water unless using Phase Transfer Catalysis (PTC).

Data: Solvent Influence on Selectivity

Solvent SystemBaseO-Alkylation %C-Alkylation %Recommendation
MeCN (Anhydrous)

>98%<2%Highly Recommended
Acetone

~90%~5-10%Acceptable
Methanol/Ethanol NaOMe~60%~40%Avoid
Water/Toluene KOH + TBAB>95%<5%Good for Scale-up

Module 4: The Mitsunobu Protocol (Secondary Alcohols)

Q5: I need to couple 4-iodophenol with a secondary alcohol. Williamson synthesis yielded only elimination products (alkenes).

A: Secondary alkyl halides undergo E2 elimination in basic conditions.[1] You must use the Mitsunobu Reaction , which activates the alcohol directly without a strong base.

SOP-B: Mitsunobu Coupling
  • Setup: Charge flask with 4-iodophenol (1.0 equiv), Secondary Alcohol (1.0 equiv), and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous THF.
    
  • Cooling: Cool to 0°C . This is critical to prevent side reactions.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) dropwise.[1][2]

    • Why? The betaine intermediate forms exothermically.

  • Warming: Allow to warm to RT and stir overnight.

  • Purification Note: A common byproduct is triphenylphosphine oxide (

    
    ).[1][2] If separation is difficult, use polymer-bound 
    
    
    
    for filtration-based removal.[1]

MitsunobuMechanism Step1 1. Betaine Formation (PPh3 + DIAD) Step2 2. Activation of Alcohol (R-OH attacks P+) Step1->Step2 Activates P Step3 3. Deprotonation of 4-Iodophenol (by Hydrazide anion) Step2->Step3 Generates Base Step4 4. SN2 Attack (Phenoxide attacks R-O-P+) Step3->Step4 Nucleophile Ready Result Inverted Ether Product + Ph3P=O Step4->Result Inversion of Config

Figure 2: Mechanistic flow of the Mitsunobu reaction, highlighting the activation strategy.

Module 5: Green Chemistry & Scale-Up

Q6: Can I avoid DMF/MeCN for environmental reasons?

A: Yes. Use Phase Transfer Catalysis (PTC) .[1][4]

  • System: Toluene/Water or 2-MeTHF/Water.[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).[1]

  • Mechanism: The catalyst ferries the phenoxide from the aqueous phase (where it is formed by KOH/NaOH) into the organic phase to react with the alkyl halide.

  • Benefit: Allows use of cheaper bases (NaOH) and easier water wash workup.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis setups).

  • Lee, J. C., et al. (1995).[1][5] "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications. Link (Establishes the superiority of

    
     in MeCN).
    
  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link (Comprehensive review of Mitsunobu protocols including phenols).

  • Dains, F. B., & Eberly, F. (1935).[1][6] "p-Iodophenol."[1][6][7] Organic Syntheses, Coll.[1][6][8] Vol. 2, p.355.[1][8] Link (Foundational data on 4-iodophenol handling and purification).[1]

  • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Ber. Dtsch. Chem. Ges.[1] (Reference for halide reactivity

    
    ).
    

Sources

Validation & Comparative

Melting Point Characterization: 4-(4-Iodophenoxy)butanoic Acid vs. Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a rigorous melting point (MP) characterization protocol for 4-(4-Iodophenoxy)butanoic acid (CAS 731847-94-2), a halogenated phenoxy acid derivative.[1]

Context: Precise thermal characterization of this compound is critical for validating synthesis purity and distinguishing it from its common chlorinated analog, 4-(4-Chlorophenoxy)butanoic acid (4-CPB) .[1] Due to the significant atomic mass difference between Iodine (126.9 u) and Chlorine (35.45 u), the melting point serves as a definitive identity test.[1]

Comparison Scope: This guide compares the thermal performance of the pure Iodo-derivative against:

  • Structural Analog (4-CPB): To establish the halogen-dependent thermal shift.

  • Impure/Crude Samples: To demonstrate the sensitivity of the MP metric to synthesis byproducts (e.g., unreacted 4-iodophenol).

Comparative Analysis: Target vs. Alternatives

The "performance" of a melting point characterization lies in its ability to resolve the target compound from impurities and structural analogs. The following table contrasts the expected thermal behaviors.

Table 1: Theoretical & Comparative Thermal Properties
FeatureTarget: this compound Alternative A: 4-(4-Chlorophenoxy)butanoic Acid Alternative B: Crude/Impure Sample
CAS Number 731847-94-2122-88-3N/A
Molecular Weight 306.10 g/mol 214.65 g/mol Variable
Expected MP Range 110–125 °C (Predicted*)106–107 °C (Lit.[1] Ref.)< 100 °C (Broad Range)
MP Mechanism High dispersion forces (Iodine) increase lattice energy.Moderate dipole-dipole interactions.Eutectic depression disrupts lattice.
Detection Method DSC (Recommended) for precise onset.Capillary (Standard).[2]Capillary (Visual onset/clear point).
Key Impurity 4-Iodophenol (MP: ~94 °C)4-Chlorophenol (MP: ~43 °C)Solvent/Reagent residues.

*Note: The Iodo-analog typically exhibits a higher melting point than the Chloro-analog due to increased polarizability and van der Waals interactions, provided the crystal packing efficiency is maintained.[1] Experimental verification is required.

Scientific Rationale (The "Why")

The Halogen Effect on Lattice Energy

Substituting Chlorine with Iodine introduces a "Heavy Atom Effect." The larger electron cloud of the Iodine atom significantly increases the London Dispersion Forces between molecules in the crystal lattice.

  • Hypothesis: If 4-CPB melts at ~106 °C, the 4-Iodo analog should theoretically melt at a higher temperature, potentially 115–125 °C , unless the large Iodine atom sterically disrupts the packing efficiency (polymorphism).[1]

Purity & Melting Point Depression

The synthesis of this compound typically involves the alkylation of 4-iodophenol with gamma-butyrolactone or ethyl 4-bromobutyrate .[1]

  • Critical Control Point: Unreacted 4-iodophenol (MP 94 °C) is a common impurity. Even 1-2% contamination can depress the MP of the product by 2–5 °C and broaden the range significantly (e.g., from a sharp 2°C range to a 5-8°C slush).[1]

Experimental Protocols

Method A: Differential Scanning Calorimetry (DSC) - The Gold Standard

Purpose: To determine the Onset Temperature (T_onset) and Peak Temperature (T_peak) with high precision, eliminating human visual error.[1]

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried this compound into a standard aluminum pan. Crimp the lid non-hermetically.

  • Reference: Use an empty, crimped aluminum pan.

  • Equilibration: Equilibrate the cell at 30 °C .

  • Ramp: Heat from 30 °C to 150 °C at a rate of 5 °C/min . (A slower rate of 2 °C/min is recommended if purity is suspected to be low).

  • Analysis:

    • Identify the endothermic peak.

    • T_onset: The intersection of the baseline and the leading edge of the peak. This is the thermodynamic melting point.

    • Peak Shape: A narrow peak (width < 3 °C) confirms high purity (>98%). A broad, asymmetric peak indicates the presence of isomers or starting material.[1]

Method B: Capillary Tube (Melting Point Apparatus) - The Quick Check

Purpose: Rapid routine verification during synthesis.

Protocol:

  • Packing: Grind the sample to a fine powder. Fill a capillary tube to a height of 2–3 mm . Compact the sample by tapping the tube on a hard surface (or dropping it through a glass tube).

  • Initial Ramp: Heat rapidly to 90 °C (approx. 10–15 °C below expected MP).

  • Critical Ramp: Slow the heating rate to 1 °C/min .

  • Observation:

    • Record T1 (Collapse/Wetness): First sign of liquid formation.

    • Record T2 (Meniscus): Formation of a clear meniscus.

    • Record T3 (Clear Point): Complete disappearance of solid.

  • Acceptance Criteria: The range (T3 - T1) must be ≤ 2.0 °C for "Pure" grade.

Characterization Workflow Visualization

The following diagram outlines the decision logic for characterizing the compound, ensuring self-validating results.

CharacterizationWorkflow Start Synthesis of This compound Purification Recrystallization (Solvent: Ethanol/Water) Start->Purification Dry Vacuum Drying (Remove Solvent Residues) Purification->Dry SamplePrep Prepare Sample (Grind to Fine Powder) Dry->SamplePrep MethodChoice Select Method SamplePrep->MethodChoice DSC DSC Analysis (5°C/min Ramp) MethodChoice->DSC Capillary Capillary MP (1°C/min Ramp) MethodChoice->Capillary ResultDSC Analyze Endotherm (Onset & Peak Width) DSC->ResultDSC ResultCap Observe Range (T_clear - T_collapse) Capillary->ResultCap Check Is Range < 2°C? ResultDSC->Check ResultCap->Check Pass PASS: High Purity (Record MP) Check->Pass Yes Fail FAIL: Impure (MP Depression Observed) Check->Fail No Recycle Repurify Fail->Recycle Recycle->Purification

Figure 1: Decision-tree workflow for the thermal characterization of this compound.

References

  • Sigma-Aldrich. 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) Product Specification. Retrieved from (Standard Reference for Phenoxybutyric Analogs).

  • PubChem. 4-(4-Chlorophenoxy)butanoic acid Compound Summary. Retrieved from .

  • ChemicalBook. 4-(p-Iodophenyl)butyric acid Properties (Structural Analog Comparison). Retrieved from .

  • NIST Chemistry WebBook. Butanoic acid, 4-(2,4-dichlorophenoxy)- Phase Change Data. Retrieved from .

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Iodophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the risks associated with 4-(4-Iodophenoxy)butanoic acid is paramount. As a halogenated organic compound, it requires specific handling and disposal considerations to mitigate potential harm to personnel and the environment.

Key Hazards:

  • Acute Toxicity: While specific data for this compound is limited, similar halogenated organic acids can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Direct contact may cause irritation or, in some cases, severe burns and eye damage.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Improper disposal can lead to long-term ecological damage.

A comprehensive risk assessment should be conducted before working with this compound, considering the quantities used, the potential for exposure, and the available safety equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.Protects against splashes and accidental contact with the eyes.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption of the chemical.
Body Laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area, such as a fume hood.Minimizes the inhalation of any potential dust or vapors.

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste must be collected and stored according to its chemical properties to prevent dangerous reactions.

Waste Segregation Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."

  • Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage Location: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated space, such as a fume hood, away from incompatible materials.

The following diagram illustrates the logical flow for waste segregation:

WasteSegregation cluster_workflow Waste Segregation Workflow Start Generate Waste (this compound) Decision Is it a halogenated organic compound? Start->Decision Halogenated Collect in 'Halogenated Organic Waste' Container Decision->Halogenated Yes NonHalogenated Collect in appropriate non-halogenated waste container Decision->NonHalogenated No Label Label container with 'Hazardous Waste', chemical name, and hazards Halogenated->Label Store Store in designated satellite accumulation area (fume hood) Label->Store End Ready for Disposal Pickup Store->End

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Procedure

Adherence to a standardized disposal procedure is critical for ensuring safety and regulatory compliance.

Protocol for the Disposal of this compound:

  • Waste Collection:

    • Carefully transfer any waste containing this compound into the designated "Halogenated Organic Waste" container.

    • This includes any contaminated consumables such as pipette tips, weighing paper, and gloves. Solid waste should be collected separately from liquid waste.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Do not overfill the container; it should be no more than 90% full to allow for expansion and prevent spills.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

    • Carefully scoop the absorbed material into the designated solid halogenated organic waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

  • Final Disposal:

    • Once the waste container is full, ensure the cap is tightly secured and the label is complete and legible.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

The disposal process can be visualized as follows:

DisposalWorkflow cluster_disposal Disposal Workflow Collect 1. Collect Waste (Solid & Liquid) Segregate 2. Segregate into Labeled 'Halogenated Organic Waste' Container Collect->Segregate Store 3. Securely Store in Satellite Accumulation Area Segregate->Store Spill Spill Occurs Store->Spill Pickup 4. Arrange for EHS/ Contractor Pickup Store->Pickup Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Segregate Transport 5. Professional Transport and Disposal Pickup->Transport

Caption: Step-by-step disposal workflow for this compound.

Regulatory Compliance: Adhering to the Standards

The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the framework for hazardous waste management. It is imperative that your laboratory's procedures align with these federal regulations, as well as any state and local requirements.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or large spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Familiarize yourself with the location and operation of safety showers and eyewash stations in your laboratory.

By adhering to these guidelines, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Iodophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-(4-Iodophenoxy)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. Our commitment is to empower your research by providing value and expertise that extends beyond the product itself.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound may be limited, its structure as an aromatic carboxylic acid and data from analogous compounds allow for a robust hazard assessment.

The primary hazards associated with this class of compounds include:

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]

  • Skin Irritation: Prolonged or repeated contact with skin may cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1][3]

  • Corrosivity: Some related carboxylic acids are corrosive and can cause severe skin burns and eye damage.[4]

Therefore, all handling procedures must be designed to prevent direct contact with the eyes, skin, and respiratory system. The Occupational Safety and Health Administration (OSHA) mandates that employers must evaluate chemical hazards and provide appropriate personal protective equipment (PPE) to protect employees.[5][6][7]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential for mitigating the risks associated with this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand & Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[3]Chemical-resistant gloves (Nitrile preferred), fully buttoned lab coat.[8][9]Required if dust is generated and not handled within a fume hood or ventilated balance enclosure. N95 respirator or higher.[10]
Solution Preparation & Handling Chemical safety goggles. A face shield is required when handling larger volumes (>1L) or if there is a splash hazard.[3][9]Chemical-resistant gloves (Nitrile), lab coat. A chemical-resistant apron is recommended over the lab coat.[8]Not typically required if performed in a certified chemical fume hood.
Accidental Spill Cleanup Chemical safety goggles and a face shield.[11]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber), chemical-resistant coveralls or apron. Chemical-resistant boots.[11][12]Air-purifying respirator with appropriate cartridges if the spill generates dust or vapors outside of a ventilated area.[12]

Procedural Guidance: From Handling to Disposal

Adherence to standardized procedures is critical for safety. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Safe Handling and Operational Plan
  • Preparation and Engineering Controls :

    • Causality : To minimize exposure, the first line of defense is always engineering controls.[5]

    • Protocol : Always handle this compound in a well-ventilated area.[3] For weighing powders or preparing solutions, a certified chemical fume hood or a ventilated balance enclosure is mandatory. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][13]

  • Donning PPE :

    • Causality : The correct sequence for putting on PPE prevents contamination of clean surfaces and the wearer.

    • Protocol : Follow the workflow illustrated in the diagram below. Always inspect gloves for any signs of degradation or puncture before use.[3]

  • Chemical Handling :

    • Causality : Deliberate and careful actions prevent the generation of dust and accidental spills.

    • Protocol : When handling the solid, use spark-proof tools and avoid actions that could create dust clouds.[3] When preparing solutions, add the solid to the solvent slowly. Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]

Emergency Procedures: Spill Management
  • Evacuation and Notification :

    • Causality : Ensuring personnel safety is the immediate priority.

    • Protocol : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and notify the appropriate safety personnel.

  • Containment and Cleanup :

    • Causality : A systematic approach prevents the spread of contamination and ensures safe cleanup.

    • Protocol : Wearing the appropriate spill-response PPE, contain the spill using an inert absorbent material like vermiculite or sand.[13] Do not use combustible materials. For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3]

  • Decontamination :

    • Causality : Proper decontamination of the area and equipment prevents future accidental exposures.

    • Protocol : Clean the spill area with soap and water. All materials used for cleanup, including contaminated clothing and PPE, must be collected for hazardous waste disposal.

Waste Disposal Plan
  • Segregation and Labeling :

    • Causality : Federal and local regulations mandate the proper segregation and labeling of chemical waste to ensure safe transport and disposal.

    • Protocol : Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[3][14] The container must be compatible with the chemical.[14]

  • Storage and Disposal :

    • Causality : Improper storage of chemical waste can pose significant safety risks.

    • Protocol : Store the waste container in a designated, well-ventilated, and secure satellite accumulation area. Do not mix with incompatible waste streams. Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1][14]

Visualization of PPE Workflow

The following diagram outlines the logical sequence for donning and doffing personal protective equipment to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Safety Goggles / Face Shield d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Safety Goggles / Face Shield f2->f3 f4 4. Respirator (if required) f3->f4 WashHands Wash Hands Thoroughly f4->WashHands Final Step

Caption: Standard workflow for donning and doffing PPE.

References

  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona. [Link]

  • MATERIAL SAFETY DATA SHEET. Greenbook.net. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf - NIH. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem. [Link]

  • Substance Information. ECHA - European Union. [Link]

  • Hazardous Waste. EHSO Manual 2025-2026. [Link]

  • Substance Information. ECHA - European Union. [Link]

  • Butanoic acid,... - Substance Information. ECHA - European Union. [Link]

  • EU Adds 24 CMR Substances to REACH Restriction List. REACH24H. [Link]

  • Substances restricted under REACH. ECHA - European Union. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Iodophenoxy)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Iodophenoxy)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.